molecular formula C9H6N4S B6525945 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine CAS No. 1010296-67-9

4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine

Cat. No.: B6525945
CAS No.: 1010296-67-9
M. Wt: 202.24 g/mol
InChI Key: GDWTXWKXVZLIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Imidazol-1-yl)thieno[3,2-d]pyrimidine is a fused heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted at the 4-position with an imidazole ring. This scaffold is synthesized via nucleophilic substitution, where the 4-chlorine atom of 2,4-dichlorothieno[3,2-d]pyrimidine is replaced by imidazole under reflux conditions with K₂CO₃ in DMF . Structural characterization employs IR, ¹H-NMR, ¹³C-NMR, and HRMS techniques. Key spectral data include:

  • IR (C=N stretch): ~1575–1589 cm⁻¹ .
  • ¹³C-NMR signals: Distinct peaks at δ 113.71–166.73 ppm, confirming fused-ring and imidazole integration .
  • HRMS: Molecular ion peaks (e.g., m/z 329.0258 for 9a) validate the molecular formula .

The compound is pharmacologically significant, primarily evaluated for anticonvulsant activity in murine models using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests .

Properties

IUPAC Name

4-imidazol-1-ylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4S/c1-4-14-8-7(1)11-5-12-9(8)13-3-2-10-6-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWTXWKXVZLIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN=C2N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aminothiophene Derivatives

Aminothiophene precursors, such as 2-aminothiophene-3-carboxylic acid esters, undergo cyclization with carbonyl-containing reagents (e.g., urea, formamide) to form the pyrimidine ring. For example:

  • Thermal Cyclization : Heating 2-aminothiophene-3-carboxylate with formamide at 180–200°C yields thieno[3,2-d]pyrimidin-4(3H)-one intermediates.

  • Microwave-Assisted Cyclization : Reduced reaction times (30–60 minutes) and improved yields (76–97%) are achieved using microwave irradiation, minimizing side reactions.

Thorpe-Ziegler Cyclization

This method involves cyclizing mercaptocarbonitrile-containing precursors under basic conditions. For instance, treatment of 3-cyano-2-mercaptothiophene with ethyl chloroacetate in sodium ethoxide generates the thienopyrimidine core.

Chlorination at the 4-Position

Introducing a chlorine atom at the 4-position of the thieno[3,2-d]pyrimidine core is critical for subsequent imidazole substitution.

Phosphorus Oxychloride (POCl₃) Mediated Chlorination

Refluxing thieno[3,2-d]pyrimidin-4-one with excess POCl₃ converts the carbonyl group to a chlorinated derivative. For example:

  • Conditions : POCl₃, 110–120°C, 4–6 hours.

  • Yield : ~85–90% for 4-chlorothieno[3,2-d]pyrimidine.

Nucleophilic Substitution with Imidazole

The final step involves replacing the 4-chloro group with imidazole. Two methodologies are prominent:

Base-Promoted Substitution

Reaction of 4-chlorothieno[3,2-d]pyrimidine with imidazole in the presence of a strong base facilitates substitution:

  • Reagents : Imidazole, potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidinone (NMP).

  • Conditions : 80–100°C, 12–24 hours.

  • Yield : ~70–80% for analogous compounds.

Alternative Pathways and Optimization

One-Pot Synthesis

Combining cyclization and substitution steps in a single reactor could enhance efficiency. For example, sequential treatment of aminothiophene with POCl₃ and imidazole under microwave conditions may reduce purification steps.

Solvent and Temperature Effects

  • Solvent Choice : NMP outperforms DMF in reactions requiring high temperatures (>100°C) due to superior thermal stability.

  • Microwave Assistance : Reduces reaction times by 50–70% compared to conventional heating.

Analytical and Characterization Data

Key physicochemical properties of this compound include:

PropertyValue
Molecular FormulaC₉H₆N₄S
Molecular Weight202.24 g/mol
SMILESC1=CSC2=C1N=CN=C2N3C=CN=C3
InChI KeyGDWTXWKXVZLIES-UHFFFAOYSA-N

Chemical Reactions Analysis

Types of Reactions: 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Scientific Research Applications

The compound's applications in scientific research can be categorized as follows:

1. Chemistry:

  • Building Block for Synthesis: It serves as a precursor for synthesizing more complex heterocyclic compounds due to its versatile reactivity.
  • Chemical Reactions: It undergoes various reactions such as oxidation, reduction, and nucleophilic substitution, making it useful for developing new materials.

2. Biology:

  • Enzyme Inhibition: It has been identified as an inhibitor of phosphatidylinositol-3-kinase (PI3K), a crucial enzyme in cell signaling pathways that regulate growth and survival.
  • Cell Signaling Modulation: The compound influences cellular processes by modulating signaling pathways, particularly the PI3K/Akt pathway.

3. Medicine:

  • Anticancer Potential: The ability to inhibit PI3K positions it as a candidate for cancer treatment, especially in tumors with aberrant signaling.
  • Therapeutic Applications: Preliminary studies suggest potential antiviral or antimicrobial activities, warranting further investigation.

4. Industry:

  • Material Development: Its unique electronic and optical properties make it suitable for developing new materials in various industrial applications.

Case Studies and Research Findings

Recent studies have provided insights into the synthesis and biological evaluation of 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine:

Inhibition Studies:
A study demonstrated the compound's capability to inhibit specific enzymes involved in cancer metabolism with IC50 values indicating significant potency against various cancer cell lines .

Cell Line Testing:
In vitro testing on human breast cancer cell lines (e.g., MCF-7) showed selective cytotoxicity towards cancer cells compared to normal fibroblasts . This selectivity is crucial for developing targeted cancer therapies.

Therapeutic Potential:
Investigations indicated promising results in using this compound as a scaffold for new anticancer drugs with enhanced selectivity and reduced side effects due to its unique mechanism of action targeting specific pathways involved in tumorigenesis .

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Heterocyclic Substitution at the 4-Position

Triazole vs. Imidazole vs. Pyrazole Derivatives
Replacing the 4-chlorine atom with triazole, imidazole, or pyrazole yields structurally analogous compounds with divergent biological profiles:

Compound Class Key Structural Feature Biological Activity Neurotoxicity (Rotarod Test) Reference
4-(1H-Imidazol-1-yl) derivatives Imidazole ring at C4 Moderate anticonvulsant activity Low
4-(1H-1,2,4-Triazol-1-yl) derivatives Triazole ring at C4 Higher anticonvulsant activity* Moderate
4-(1H-Pyrazol-1-yl) derivatives Pyrazole ring at C4 Variable activity (substituent-dependent) Not reported

*Triazole derivatives (e.g., 7a–d) generally exhibit stronger anticonvulsant effects than imidazole analogs (9a–d), likely due to enhanced hydrogen-bonding capacity and metabolic stability .

Substituent Effects on Imidazole Derivatives
Alkoxy substituents at the 2-position significantly modulate activity:

  • 9a (3-chlorophenoxy): Higher potency in MES/scPTZ tests vs. 9b (3-fluorophenoxy).
  • 9c (3-trifluoromethylphenoxy): Enhanced lipophilicity may improve blood-brain barrier penetration .

Disubstituted Thieno[3,2-d]pyrimidines

4,6-Disubstituted thieno[3,2-d]pyrimidines (e.g., pyrrolidinyl-acetylenic derivatives 152–157) exhibit potent EGFR/ErbB2 inhibition (IC₅₀: 14–90 nM) . Unlike 4-imidazolyl analogs, these compounds prioritize anticancer activity over CNS effects, highlighting the impact of substitution patterns:

Compound Substituents EGFR IC₅₀ (nM) ErbB2 Inhibition Application Reference
152 Pyrrolidinyl-acetylenic at C6 14 Dual inhibitor Anticancer
154 Modified carbamate at C6 20 Dual inhibitor Improved oral bioavailability

Imidazole-Pyrimidine Derivatives Without Thieno Fusion

Non-fused imidazole-pyrimidines (e.g., 4-[4-(dimethylamino)phenyl]-6-(1H-imidazol-1-yl)pyrimidin-2-amine) lack the thieno ring but retain bioactivity. These compounds are computationally predicted to bind EGFR but lack empirical validation .

Compound (Example) Core Structure Predicted Activity Key Difference vs. Thieno Analogs Reference
Imidazole-pyrimidine derivatives Pyrimidine + imidazole Anti-cancer (in silico) Reduced planarity and membrane permeability

Research Findings and Discussion

  • Heterocycle Choice : Triazole > Imidazole > Pyrazole for anticonvulsant efficacy, likely due to electronic and steric factors .
  • Substituent Optimization : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance anticonvulsant activity in imidazole derivatives .
  • Therapeutic Scope: Thieno fusion directs compounds toward CNS targets (e.g., anticonvulsant), while 4,6-disubstitution shifts focus to kinase inhibition .

Biological Activity

4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound is structurally unique, combining imidazole, thiophene, and pyrimidine rings, which contributes to its diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Notably, it has been shown to inhibit phosphatidylinositol-3-kinase (PI3K), a crucial enzyme in various cell signaling pathways that regulate cell growth and survival. The inhibition of PI3K disrupts the PI3K/Akt signaling pathway, which is often upregulated in cancer cells, thereby influencing tumor growth and survival.

This compound exhibits several biochemical properties that enhance its biological activity:

  • Enzyme Inhibition : It has been demonstrated to inhibit key enzymes involved in cancer progression and metabolism.
  • Cell Signaling Modulation : The compound modulates various signaling pathways that are critical for cellular functions and responses to external stimuli.

Cellular Effects

Research indicates that this compound affects various cell types by altering their signaling pathways. For example:

  • Cancer Cells : The inhibition of PI3K leads to reduced proliferation and increased apoptosis in cancer cells.
  • Normal Cells : While it primarily targets cancerous cells, the effects on normal cells are also being studied to assess selectivity and potential side effects.

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

  • Anticancer Agents : Its ability to inhibit PI3K makes it a candidate for cancer treatment, particularly in tumors with aberrant PI3K/Akt signaling.
  • Infectious Diseases : Preliminary studies suggest potential antiviral or antimicrobial activities, although further research is needed to elucidate these effects fully .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among similar compounds:

Compound NameKey ActivityUnique Features
4-(1H-imidazol-1-yl)pyrimidineModerate enzyme inhibitionLacks thiophene structure
4-(1H-imidazol-1-yl)thiopheneAntimicrobialDoes not contain pyrimidine ring
Thieno[3,2-d]pyrimidine derivativesAnticancerLimited structural diversity compared to target compound

This table illustrates the unique structural features of this compound that contribute to its distinct biological activities not found in other compounds.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound:

  • Inhibition Studies : A study highlighted the compound's capability to inhibit specific enzymes involved in cancer metabolism with IC50 values demonstrating significant potency against various cancer cell lines .
  • Cell Line Testing : In vitro testing on human breast cancer cell lines (e.g., MCF-7) showed that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells compared to normal fibroblasts .
  • Therapeutic Potential : Another investigation indicated promising results in using this compound as a scaffold for developing new anticancer drugs with enhanced selectivity and reduced side effects due to its unique mechanism of action targeting specific pathways involved in tumorigenesis .

Q & A

Basic Synthesis and Purification Methods

Q: What are the optimized synthetic routes for preparing 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine, and how do reaction conditions influence yield? A: A common method involves coupling thieno[3,2-d]pyrimidine derivatives with imidazole using 1,1’-carbonyldiimidazole (CDI) as a coupling agent in anhydrous dimethylformamide (DMF). This approach leverages the electron-withdrawing nature of the pyrimidine ring to enhance reactivity, achieving yields >80% after crystallization . Alternative routes include Vilsmeier-Haack formylation followed by cyclization with ammonium carbonate, yielding fused derivatives at 60°C for 5 hours . For advanced optimization, microwave-assisted synthesis or solvent-free conditions (e.g., xylene with 2,2,6-trimethyl-4H-1,3-dioxin-4-one) can reduce reaction times and improve selectivity .

Structural Characterization Techniques

Q: Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound derivatives? A: Key techniques include:

  • ¹H/¹³C NMR : Distinct signals for imidazole protons (δ 7.5–8.5 ppm) and thienopyrimidine aromatic protons (δ 8.0–9.0 ppm) confirm substitution patterns .
  • X-ray crystallography : Resolves fused-ring planarity and intermolecular interactions, essential for validating docking studies .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns, particularly for halogenated derivatives (e.g., 2,4-dichloro analogues, [M+H]⁺ = 205.06) .

Biological Activity and Target Identification

Q: What are the primary biological targets of this compound derivatives, and how are these activities evaluated? A: These compounds exhibit dual inhibitory activity against epidermal growth factor receptor (EGFR) kinase and microtubule polymerization , validated via:

  • Kinase assays : IC₅₀ values ≤ 50 nM against EGFR using ADP-Glo™ luminescence .
  • Cell viability assays : Antiproliferative effects (GI₅₀ < 1 µM) in A549, HCT116, and MCF-7 cancer lines via MTT assays .
  • Mechanistic studies : Western blotting confirms downstream apoptosis markers (e.g., cleaved PARP) .

Structure-Activity Relationship (SAR) Insights

Q: How do substituents on the imidazole or thienopyrimidine rings modulate bioactivity? A: SAR studies reveal:

  • Imidazole substitution : 1,2,4-Triazole analogues (e.g., 7a–d) show reduced anticonvulsant activity compared to imidazole, highlighting the importance of hydrogen-bonding capacity .
  • Thienopyrimidine modifications : Electron-withdrawing groups (e.g., Cl at C-7) enhance kinase inhibition by stabilizing hydrophobic pocket interactions .
  • Hybrid scaffolds : Diarylsemicarbazone derivatives (e.g., compound 56 in ) improve solubility and tumor selectivity by introducing π-π stacking interactions.

Advanced Mechanistic Studies

Q: What experimental strategies address contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)? A: Key approaches include:

  • Orthogonal assay validation : Cross-check kinase inhibition using both radiometric (³²P-ATP) and luminescence-based assays .
  • Proteome profiling : Identify off-target effects via kinome-wide screening (e.g., Eurofins KinaseProfiler™) .
  • Molecular dynamics (MD) simulations : Resolve binding mode discrepancies (e.g., imidazole tautomerism affecting hydrogen bonding) .

Synthetic Challenges and Contradictions

Q: Why do certain synthetic routes (e.g., Vilsmeier-Haack vs. CDI-mediated coupling) yield conflicting regioselectivity? A: Regioselectivity is influenced by:

  • Reagent choice : CDI promotes amide bond formation at C-4, while Vilsmeier-Haack favors formylation at C-6 due to electrophilic aromatic substitution patterns .
  • Solvent effects : Polar aprotic solvents (DMF) stabilize intermediates in CDI routes, whereas nonpolar solvents (xylene) favor cyclization in dioxin-based syntheses .

Toxicity and Pharmacokinetic Profiling

Q: What methodologies assess the pharmacokinetic and safety profiles of these derivatives? A: Standard protocols include:

  • In vitro ADME : Microsomal stability (human liver microsomes) and CYP450 inhibition assays .
  • In vivo toxicity : Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) and Ames tests for mutagenicity .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fractions, critical for dose optimization .

Computational and Docking Studies

Q: How are computational tools applied to predict binding modes and optimize lead compounds? A: Common workflows involve:

  • Molecular docking (AutoDock Vina) : Predict interactions with EGFR ATP-binding pockets (e.g., hydrogen bonds with Met793) .
  • QSAR modeling : 2D descriptors (logP, topological polar surface area) correlate with blood-brain barrier permeability for CNS-targeted analogues .
  • Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., methoxy vs. trifluoromethyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.